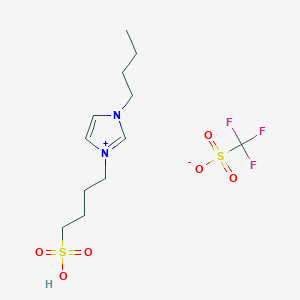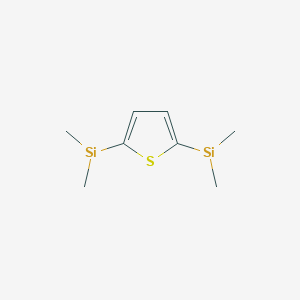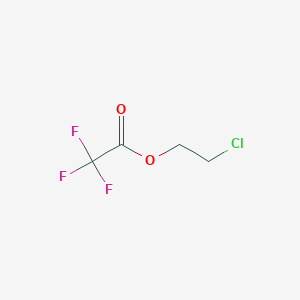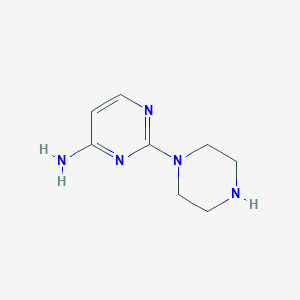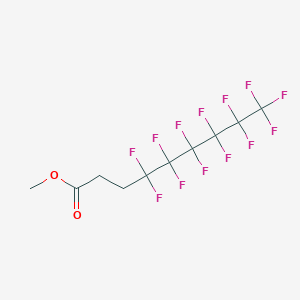
甲基4,4,5,5,6,6,7,7,8,8,9,9,9-十三氟辛酸酯
描述
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate (TDFN) is a fluorinated organic compound with a molecular formula of C8F15CO2CH3. It has been used in various scientific studies and applications due to its unique properties. It is a colorless liquid with a low vapor pressure and a high boiling point. It is also a non-flammable and non-toxic compound, making it an ideal choice for laboratory experiments.
科学研究应用
电致发光器件性能:研究表明,金属三(8-喹啉酮)螯合物中的甲基取代增强了光致发光和电致发光,影响了电致发光器件的性能(Sapochak et al., 2001)。
液晶合成:研究重点放在合成4-取代的n-5,5,6,6,7,7,8,8,9,9,10,10,10-十三氟十二烷基氧基苯和相关化合物上,这些化合物对于制备具有潜在应用于显示器和传感器的棒状液晶至关重要(Johansson et al., 1997)。
医疗应用 - 血液相容性和共乳化性能:已合成了新型的亲水性氟烷基衍生物,包括1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-十三氟辛基)木糖醇、D-葡萄糖和D-半乳糖衍生物,用于医疗应用。这些衍生物表现出优异的血液相容性和共乳化性能,这对于制备生物医学领域中使用的微乳是至关重要的(Paleta et al., 2002)。
环境和健康影响:正在研究全氟烷基物质(PFASs)的环境和健康影响,包括结构与甲基4,4,5,5,6,6,7,7,8,8,9,9,9-十三氟辛酸酯相关的化合物。这些研究调查PFASs对人类生殖健康和环境系统的影响(Leter et al., 2014)。
斑马鱼的发育毒性和神经毒性:对全氟烷基和多氟烷基物质的研究,包括类似于甲基4,4,5,5,6,6,7,7,8,8,9,9,9-十三氟辛酸酯的氟醚化合物,已经探讨了斑马鱼的发育毒性和神经毒性。这项研究对于了解这些物质对生物系统的潜在影响至关重要(Gaballah et al., 2020)。
作用机制
Action Environment
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate is a colorless liquid with low vapor pressure and good chemical stability . It is primarily used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, which can be used in coatings and inks to increase weather resistance and acid and alkali resistance . It can also be used to prepare high-temperature sealing materials, medical materials, and electronic materials . The compound should be stored in a sealed container, away from direct sunlight .
生化分析
Biochemical Properties
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. The interaction typically involves the hydrolysis of the ester bond in the compound, leading to the release of the fluorinated alcohol and the corresponding acid. These interactions are essential for studying enzyme kinetics and the effects of fluorinated compounds on lipid metabolism .
Cellular Effects
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular metabolism and signaling pathways make it a valuable tool for studying cellular responses to fluorinated compounds .
Molecular Mechanism
The molecular mechanism of action of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation. These temporal effects are important for understanding the long-term impact of fluorinated compounds on cellular processes .
Dosage Effects in Animal Models
The effects of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These dosage-dependent effects are critical for determining the safe and effective use of fluorinated compounds in biomedical research .
Metabolic Pathways
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate is involved in various metabolic pathways, primarily related to lipid metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The involvement of this compound in metabolic pathways highlights its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate within cells and tissues are influenced by its hydrophobic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. Transporters and binding proteins, such as albumin, can also facilitate its distribution within the body. Understanding the transport and distribution of this compound is essential for assessing its bioavailability and potential toxicity .
Subcellular Localization
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate exhibits specific subcellular localization patterns, primarily accumulating in lipid-rich organelles. The compound can be targeted to specific compartments, such as the mitochondria or lysosomes, through post-translational modifications or interactions with targeting signals. This subcellular localization can influence the compound’s activity and function, making it a valuable tool for studying the effects of fluorinated compounds on cellular organelles .
属性
IUPAC Name |
methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTDDBAPCSPXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551769 | |
| Record name | Methyl 3-(perfluorohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110260-75-8 | |
| Record name | Methyl 3-(perfluorohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


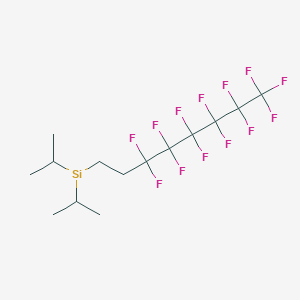
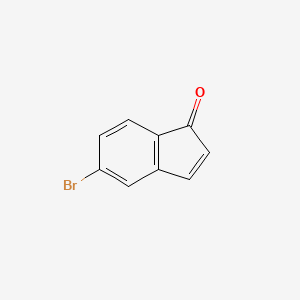
![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

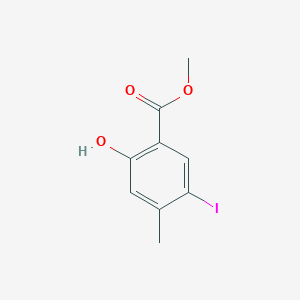
![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)
![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)
